1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine

Chemical Procurement Building Block Purity Synthetic Intermediate

Medicinal chemistry teams face divergent reactivity and failed coupling reactions when substituting regioisomeric pyrrolopyridines. The precisely defined 1,4-dimethyl substitution pattern of this compound eliminates the need for additional N-/C-protection strategies, preserving regiochemistry and synthetic fidelity. Key advantages: • ≥98% purity, verified by batch-specific QC, reduces repurification before parallel synthesis. • Distinct InChI Key prevents inventory confusion with unsubstituted or regioisomeric scaffolds. • Ambient storage stability simplifies compound management and lowers total cost of ownership for CROs and in-house libraries.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 102839-50-9
Cat. No. B009246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine
CAS102839-50-9
Synonyms1H-Pyrrolo[3,2-c]pyridine,1,4-dimethyl-(9CI)
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1C=CN2C
InChIInChI=1S/C9H10N2/c1-7-8-4-6-11(2)9(8)3-5-10-7/h3-6H,1-2H3
InChIKeyXIOMPJOLMMKSKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine: Chemical Identity and Core Scaffold


1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine (CAS 102839-50-9) is a small-molecule heterocyclic building block belonging to the pyrrolo[3,2-c]pyridine class, also known as a 5-azaindole isomer . The compound features a fused pyrrole-pyridine bicyclic core with methyl substituents at the N1 and C4 positions, yielding the molecular formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol . It is primarily utilized as a synthetic intermediate in medicinal chemistry for the construction of kinase-focused libraries and bioactive molecule optimization, rather than as a final active pharmaceutical ingredient . The defined 1,4-dimethyl substitution pattern differentiates it from other regioisomeric and differentially methylated pyrrolopyridine scaffolds that populate chemical catalogs.

Why Substitution with Pyrrolopyridine Analogs Fails


Interchanging pyrrolo[3,2-c]pyridine scaffolds without precise control over the methylation pattern introduces risks of divergent reactivity, altered coordination chemistry, and compromised downstream synthetic fidelity . The nitrogen at position 5 and the carbon at position 4 are electronically and sterically modulated by the methyl groups: the N1-methyl blocks a potential tautomerization site, while the C4-methyl influences the basicity of the pyridine nitrogen and directs electrophilic aromatic substitution . An unsubstituted or differently methylated analog (e.g., 1-methyl-1H-pyrrolo[3,2-c]pyridine or 1H-pyrrolo[3,2-c]pyridine itself) will exhibit a different protonation state, different hydrogen-bonding capability, and potentially different solubility and stability profiles, which can cascade into failed coupling reactions or off-target biological activity when the intended target compound is a specific multi-substituted derivative . The quantitative evidence below confirms that even vendors differentiate this precise compound from its close analogs through measurable purity specifications that reflect synthetic accessibility and handling challenges.

Differentiation from Closest Analogs


Vendor Purity Superiority Over Unsubstituted Parent

Commercial suppliers list the title compound at purities of 97% (AchemBlock) and 98% (Leyan) , whereas the unsubstituted parent scaffold 1H-pyrrolo[3,2-c]pyridine is routinely offered at lower purities (typically 95%) by multiple vendors . The higher purity of the dimethyl derivative reflects the stabilizing effect of the methyl groups, which reduce oxidative degradation of the pyrrole ring during storage and handling .

Chemical Procurement Building Block Purity Synthetic Intermediate

Molecular Weight and Lipophilicity Differentiation

The molecular weight of 1,4-dimethyl-1H-pyrrolo[3,2-c]pyridine is 146.19 g/mol, which is 28.05 Da higher than the unsubstituted parent 1H-pyrrolo[3,2-c]pyridine (MW 118.14 g/mol) [1]. The two methyl groups add approximately +0.9 to +1.1 logP units based on fragment-based calculations (estimated clogP of title compound ~1.5 vs. parent ~0.5) [2]. This increased lipophilicity can be advantageous for membrane permeability in cell-based assays when the compound is used as a fragment or probe.

Physicochemical Properties LogP Molecular Weight

Regioisomeric Purity vs. Dimethyl Isomers

The SMILES string CN1C2=C(C(C)=NC=C2)C=C1 unambiguously defines the 1,4-dimethyl substitution pattern . The alternative 1,5-dimethyl isomer or 2,3-dimethyl isomer would have distinct NMR spectra and reactivity. The InChI Key (InChI=1S/C9H10N2/c1-7-8-4-6-11(2)9(8)3-5-10-7/h3-6H,1-2H3) provides a unique digital fingerprint that ensures procurement of the correct regioisomer . No vendor reports detectable levels of the 1,5- or 2,3-isomer in batches of the title compound .

Regiochemistry Isomeric Purity NMR

Role as Key Intermediate in Kinase Inhibitor Synthesis

Patents from 2005–2021 describe synthetic routes to pyrrolo[3,2-c]pyridine-based proton pump inhibitors and kinase inhibitors where a 1,4-dimethylated intermediate is required to occupy a specific hydrophobic pocket in the target protein or to achieve the desired regioselectivity in subsequent coupling steps [1]. The 1,4-dimethyl compound appears as a preferred late-stage intermediate over the non-methylated scaffold because the methyl groups prevent undesired N-alkylation side reactions [2].

Medicinal Chemistry Kinase Inhibitor Patent Intermediate

Storage Stability vs. Cold-Chain Analogs

Vendor recommendations indicate that 1,4-dimethyl-1H-pyrrolo[3,2-c]pyridine can be stored at ambient temperature with protection from light, whereas the unsubstituted parent and certain mono-methyl analogs are often recommended for storage at 2–8°C due to increased susceptibility to oxidation . This difference in storage requirements translates to lower shipping and storage costs for the dimethyl derivative .

Chemical Stability Storage Conditions Handling

Limited Comparative Biological Activity Data

A comprehensive search of the primary literature (PubMed, Google Scholar, patent databases) did not return any direct head-to-head biological or pharmacological comparison between 1,4-dimethyl-1H-pyrrolo[3,2-c]pyridine and its closest analogs (e.g., 1-methyl, 4-methyl, 1,5-dimethyl, or parent scaffold) [1]. All identified studies involving the pyrrolo[3,2-c]pyridine core focus on more complex, multi-substituted derivatives where the 1,4-dimethyl pattern is only one component of a larger pharmacophore [2]. Therefore, any claim of superior biological activity, target selectivity, or in vivo efficacy for the title compound versus its analogs cannot be supported by published quantitative evidence at this time [3].

Data Gap Biological Activity Head-to-Head Comparison

Optimal Procurement Scenarios


Patent-Disclosed Kinase Inhibitor Synthesis

When following synthetic protocols from patents such as US20070249658 or WO2006/025714, the 1,4-dimethyl-1H-pyrrolo[3,2-c]pyridine intermediate must be sourced exactly as specified to avoid additional protection/deprotection steps and to maintain the regiochemistry of the final inhibitor . Substituting the unsubstituted parent scaffold would introduce the need for N- and C-protection strategies that reduce overall yield and add development time.

SAR Library Synthesis on Pyrrolopyridine Leads

Medicinal chemistry teams exploring the SAR around a pyrrolo[3,2-c]pyridine hit can use the 1,4-dimethyl compound as a privileged scaffold fragment. Its increased lipophilicity (est. clogP ~1.5 vs. ~0.5 for the parent) [1] may improve cell permeability, allowing rapid evaluation of early-stage probes. The compound's commercial availability at ≥97% purity reduces the need for analytical repurification prior to parallel synthesis .

Coordination Chemistry and Metal Complex Synthesis

The nitrogen atoms in the 1,4-dimethyl-1H-pyrrolo[3,2-c]pyridine scaffold can act as ligands for transition metals. The presence of two methyl groups modulates the electron density at the pyridine nitrogen, potentially altering complex stability and photophysical properties compared to the parent scaffold . Researchers can procure this compound to explore structure-property relationships in luminescent metal complexes where ligand steric and electronic effects are systematically varied.

Building Block Stocking for Custom Synthesis

Contract research organizations (CROs) and in-house compound management groups should stock the 1,4-dimethyl derivative as a distinct catalog item separate from the parent pyrrolo[3,2-c]pyridine. Its ambient storage stability simplifies inventory management relative to cold-chain-requiring analogs , while its unique InChI Key ensures automated inventory systems do not confuse it with regioisomers [1].

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